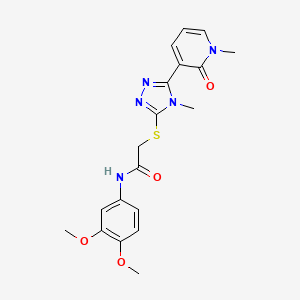
N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H21N5O4S and its molecular weight is 415.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethoxyphenyl group and a triazole-thioacetamide moiety. The presence of these functional groups is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, the general approach includes:
- Formation of the Triazole Ring : Using appropriate precursors such as 1-methyl-2-oxo-1,2-dihydropyridine.
- Thioacetylation : Introducing a thio group to enhance biological activity.
- Final Acetylation : Completing the synthesis with an acetamide group.
Anticancer Properties
Research has indicated that derivatives similar to this compound exhibit notable anticancer activity.
- Mechanism of Action : The compound is believed to exert its effects through inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
- In Vitro Studies : In vitro evaluations against various cancer cell lines have demonstrated promising results:
Other Biological Activities
In addition to anticancer properties, compounds within this class have been investigated for other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi .
- Antioxidant Properties : Certain analogs have demonstrated antioxidant capabilities, which may contribute to their overall therapeutic potential .
Case Studies and Research Findings
A selection of studies highlights the biological activity of related compounds:
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[4-methyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-23-9-5-6-13(18(23)26)17-21-22-19(24(17)2)29-11-16(25)20-12-7-8-14(27-3)15(10-12)28-4/h5-10H,11H2,1-4H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGXVFCYJDFDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














